molecular formula C5H10O2 B166776 Tert-butyl formate CAS No. 762-75-4

Tert-butyl formate

Cat. No.: B166776
CAS No.: 762-75-4
M. Wt: 102.13 g/mol
InChI Key: RUPAXCPQAAOIPB-UHFFFAOYSA-N
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Description

The tert-butyloxycarbonyl group, also known as the tert-butoxycarbonyl group, is a widely used protecting group in organic synthesis. It is primarily employed to protect amines during chemical reactions, preventing them from reacting with other reagents. The tert-butyloxycarbonyl group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry .

Mechanism of Action

Target of Action

Tert-butyl formate (TBF) is an organic chemical compound obtained during the decomposition of methyl tert-butyl ether (MTBE) . It is primarily used as a reagent in the direct carbonylation of benzyl halides in the presence of a rhodium catalyst . The primary target of TBF’s action is thus the benzyl halide, which undergoes carbonylation to form a new compound.

Mode of Action

TBF interacts with its target, the benzyl halide, through a process known as carbonylation. This reaction involves the addition of a carbonyl group (C=O) to the benzyl halide, facilitated by a rhodium catalyst . The resulting product is a new compound with altered properties.

Biochemical Pathways

The biochemical pathway of TBF is linked to the biodegradation of MTBE. TBF is one of the possible daughter products of MTBE biodegradation . The metabolism of MTBE involves the initial attack by a monooxygenase, leading to the release of a C1-unit as formaldehyde or formate, and the production of TBF .

Result of Action

The primary result of TBF’s action is the transformation of benzyl halides into new compounds through the process of carbonylation . This transformation is significant in chemical synthesis, as it allows for the creation of a variety of new substances with potential applications in various fields.

Action Environment

The action of TBF is influenced by various environmental factors. For instance, the efficiency of the carbonylation reaction can be affected by the concentration of the reactants, the presence and amount of the rhodium catalyst, and the temperature and pressure conditions of the reaction . Moreover, TBF is produced during the degradation of MTBE, particularly in the atmosphere , suggesting that environmental conditions can influence its formation and subsequent actions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The tert-butyloxycarbonyl group is typically introduced to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine as the base . The reaction conditions can vary, including ambient temperature or heating in tetrahydrofuran at 40°C .

Industrial Production Methods

Industrial production of tert-butyloxycarbonyl-protected compounds often involves large-scale synthesis using di-tert-butyl dicarbonate and appropriate bases. The process can be optimized for high yield and efficiency, ensuring the protection of amines in various substrates .

Chemical Reactions Analysis

Types of Reactions

The tert-butyloxycarbonyl group undergoes several types of reactions, primarily focusing on its addition and removal from amines. The protection of amines involves nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate . Deprotection typically involves acidic conditions, such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .

Common Reagents and Conditions

Major Products Formed

The major products formed during the protection reaction are tert-butyloxycarbonyl-protected amines. During deprotection, the primary amine is regenerated along with by-products such as carbon dioxide and tert-butyl cation .

Properties

IUPAC Name

tert-butyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(2,3)7-4-6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPAXCPQAAOIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4024690
Record name tert-Butyl formate
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Formic acid, 1,1-dimethylethyl ester
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CAS No.

762-75-4
Record name tert-Butyl formate
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Record name tert-Butyl formate
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Record name Formic acid, 1,1-dimethylethyl ester
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Record name tert-Butyl formate
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Record name tert-butyl formate
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Record name tert-Butyl formate
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Synthesis routes and methods

Procedure details

Referring to FIG. 12, primary and secondary reactions of MTBE with Ozone are shown. Karpel vel Leitner, R. N., A. L Papailhous, J. P. Crove, J. Payrot, and M. Dore (1994) “Oxidation of Methyl tert-Butyl Ether (MTBE) and Ethyl tert-Butyl Ether (ETBE) by Ozone and Combined Ozone/Hydrogen Peroxide” Ozone Science and Engineering 16, 41-54, described reaction pathways of ozone and MTBE in dilute aqueous solution using controlled experimental conditions. The primary reaction (90% of the consumed mass of MTBE) results in the formation of tert-butyl formate and hydrogen peroxide. A second parallel reaction (less than 10% of the consumed mass of MTBE) generates formaldehyde, TBA, and oxygen.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tert-butyl formate?

A1: The molecular formula of this compound is C5H10O2. Its molecular weight is 102.13 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies have employed gas chromatography-mass spectrometry (GC-MS) [ [], [], [] ] and gas chromatography with flame ionization detection (GC-FID) [ [], [], [] ] to identify and quantify this compound in various matrices. These techniques provide information about the compound's fragmentation pattern and retention time, which are essential for its identification and quantification.

Q3: How stable is this compound under different environmental conditions?

A3: Research suggests that this compound can undergo hydrolysis, both biotically and abiotically, to form tert-butyl alcohol. [ [], [] ] The rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of specific microorganisms or enzymes.

Q4: Has this compound been investigated in the context of catalysis?

A4: While the provided research papers primarily focus on this compound as a degradation product or contaminant, they do not delve into its potential catalytic properties or applications.

Q5: How does this compound degrade in the environment?

A5: this compound primarily degrades through hydrolysis, forming tert-butyl alcohol and formic acid. [ [], [] ] This process can occur both in the presence and absence of microorganisms. Other degradation pathways, such as photocatalytic oxidation, have also been explored for the remediation of this compound-contaminated water. [ [], [] ]

Q6: What are the major environmental concerns associated with this compound?

A6: this compound is primarily considered an environmental contaminant due to its presence as a degradation product of methyl tert-butyl ether (MTBE). [ [], [], [] ] While its toxicity is considered lower than MTBE, its presence in water resources can contribute to undesirable taste and odor. [ [], [] ]

Q7: How is this compound typically measured in environmental samples?

A7: this compound is commonly analyzed in environmental samples, such as water and soil, using gas chromatography coupled with mass spectrometry (GC-MS). [ [], [], [] ] This technique allows for the separation and identification of this compound from other compounds present in the sample. Headspace solid-phase microextraction (HS-SPME) combined with GC-MS has also been employed to improve the sensitivity and selectivity of this compound detection. [ [], [] ]

Q8: Are there validated analytical methods for this compound determination?

A8: The development and validation of analytical methods for this compound are crucial for ensuring accurate and reliable measurements in environmental monitoring and research. Studies have focused on validating methods like SPME-GC/MS for determining this compound and other fuel oxygenates in groundwater. [ [] ] Validation typically involves assessing parameters like linearity, sensitivity, detection limits, accuracy, precision, and recovery to demonstrate the method's fitness for purpose.

Q9: How is this compound formed in the environment?

A9: this compound is often detected as a degradation product of methyl tert-butyl ether (MTBE), a widely used fuel additive. [ [], [], [] ] MTBE can undergo various degradation processes, including biodegradation and advanced oxidation, leading to the formation of this compound as an intermediate product.

Q10: What is the significance of this compound formation during MTBE degradation?

A10: The detection of this compound in environmental samples can serve as an indicator of MTBE degradation. [ [], [] ] Understanding the formation and fate of this compound is crucial for assessing the effectiveness of MTBE remediation strategies and evaluating the potential risks associated with its degradation products.

Q11: What are the typical concentrations of this compound found in contaminated environments?

A11: The concentration of this compound in contaminated environments varies depending on factors like the extent of MTBE contamination, degradation conditions, and site-specific characteristics. Studies have reported this compound concentrations ranging from a few micrograms per liter to several milligrams per liter in MTBE-contaminated groundwater. [ [], [] ]

Q12: Can this compound be removed or degraded using remediation techniques?

A12: Yes, several remediation techniques have been explored for removing or degrading this compound from contaminated water and soil. Advanced oxidation processes (AOPs), such as UV/H2O2 photolysis [ [], [] ] and ozone/hydrogen peroxide treatment [ [], [] ], have demonstrated effective degradation of this compound. Other approaches, like bioremediation using specific microbial strains, have also shown potential for removing this compound from contaminated environments. [ [], [] ]

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